1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 916151-03-6
VCID: VC17262036
InChI: InChI=1S/C11H11N3O3/c1-16-10-4-3-9(5-11(10)17-2)14-6-8(7-15)12-13-14/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 916151-03-6

Cat. No.: VC17262036

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde - 916151-03-6

Specification

CAS No. 916151-03-6
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde
Standard InChI InChI=1S/C11H11N3O3/c1-16-10-4-3-9(5-11(10)17-2)14-6-8(7-15)12-13-14/h3-7H,1-2H3
Standard InChI Key GNAUZBHSXPMIKP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 1,2,3-triazole ring, a five-membered aromatic system with three nitrogen atoms, which confers unique electronic and steric properties. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups at the meta and para positions of the benzene ring, while the aldehyde group at the triazole’s 4-position provides a reactive site for further chemical modifications.

Table 1: Key Chemical Data

PropertyValue
CAS Number916151-03-6
Molecular FormulaC₁₁H₁₁N₃O₃
Molecular Weight233.22 g/mol
IUPAC Name1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde
SMILESCOC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC
InChIKeyGNAUZBHSXPMIKP-UHFFFAOYSA-N

The presence of the aldehyde group enables nucleophilic additions, condensations, and cyclization reactions, which are critical for generating derivatives with tailored properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming the compound’s structure. The aldehyde proton in the ¹H NMR spectrum typically resonates as a singlet near δ 9.8–10.0 ppm, while the methoxy groups appear as singlets around δ 3.8–4.0 ppm. Aromatic protons from the dimethoxyphenyl group exhibit splitting patterns consistent with substituent positions. In IR spectroscopy, the carbonyl stretch of the aldehyde group appears near 1700 cm⁻¹, and the triazole ring’s C-N stretches are observed between 1500–1600 cm⁻¹ .

Synthesis and Reaction Pathways

Click Chemistry Approaches

The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde predominantly relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting 3,4-dimethoxyphenyl azide with propiolaldehyde under catalytic conditions to form the triazole core. The reaction proceeds with high regioselectivity, favoring the 1,4-disubstituted triazole isomer due to copper’s templating effect .

Table 2: Representative Synthetic Conditions

ReactantCatalystSolventYield
3,4-Dimethoxyphenyl azideCu(I) bromideDMF85–90%

Post-Synthetic Modifications

The aldehyde group serves as a handle for diverse transformations:

  • Condensation Reactions: Reaction with hydrazines or hydroxylamines yields hydrazones or oximes, respectively, which are valuable in medicinal chemistry.

  • Reductive Amination: Coupling with amines under reducing conditions produces secondary amines, expanding the compound’s utility in drug design .

  • Cyclization Pathways: Acid-mediated cyclizations, as demonstrated in triazole-fused isoquinoline syntheses, highlight its role in constructing complex heterocycles .

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaSubstituentsKey Applications
1-(3,4-Dimethoxyphenyl)-triazole-4-carbaldehydeC₁₁H₁₁N₃O₃3,4-Dimethoxy, aldehydeMedicinal chemistry, synthesis
1-Phenyl-triazole-4-carbaldehydeC₉H₇N₃OPhenyl, aldehydeOrganic intermediates
1-(3,4-Dichlorophenyl)-triazole-4-carbaldehydeC₉H₅Cl₂N₃O3,4-Dichloro, aldehydePesticide research

The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing chloro substituents in its dichlorophenyl analog (CID: 53474273), which is explored for agrochemical applications .

Industrial and Research Applications

Material Science

Triazole-carbaldehydes are investigated as ligands for metal-organic frameworks (MOFs) due to their rigid structures and coordination sites. The dimethoxy groups could enhance MOF stability in polar environments.

Catalysis

In asymmetric catalysis, chiral derivatives of this compound serve as ligands for transition metals, facilitating enantioselective transformations. The aldehyde group allows for modular ligand design .

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